molecular formula C15H15F2NO2 B13015564 benzyl (2R)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate

benzyl (2R)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate

Cat. No.: B13015564
M. Wt: 279.28 g/mol
InChI Key: XKWWZEUSDYIRPD-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2R)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, an ethynyl group, and difluoro substituents on a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrolidine derivative with benzyl bromide, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The difluoro substituents are usually introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Benzyl (2R)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (2R)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl derivatives and pyrrolidine-based molecules, such as benzyl benzoate and benzyl (2R)-2-(acetylthio)propanoate .

Uniqueness

What sets benzyl (2R)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate apart is its combination of an ethynyl group and difluoro substituents, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H15F2NO2

Molecular Weight

279.28 g/mol

IUPAC Name

benzyl (2R)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H15F2NO2/c1-3-14(2)10-15(16,17)11-18(14)13(19)20-9-12-7-5-4-6-8-12/h1,4-8H,9-11H2,2H3/t14-/m0/s1

InChI Key

XKWWZEUSDYIRPD-AWEZNQCLSA-N

Isomeric SMILES

C[C@@]1(CC(CN1C(=O)OCC2=CC=CC=C2)(F)F)C#C

Canonical SMILES

CC1(CC(CN1C(=O)OCC2=CC=CC=C2)(F)F)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.